molecular formula C10H18N2O2 B2999270 3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one CAS No. 2026048-56-4

3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one

Cat. No.: B2999270
CAS No.: 2026048-56-4
M. Wt: 198.266
InChI Key: JHAQRNRLNHGVBM-UHFFFAOYSA-N
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Description

3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features both an oxazolidinone and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-(pyrrolidin-1-yl)propan-1-amine with an appropriate oxazolidinone precursor. One common method involves the use of catalytic hydrogenation of pyrrolylpyridine, followed by condensation with 3-aminopyridine and 2,5-dimethoxytetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This compound’s combination of oxazolidinone and pyrrolidine rings makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.

Properties

IUPAC Name

3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-10-12(8-9-14-10)7-3-6-11-4-1-2-5-11/h1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAQRNRLNHGVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCN2CCOC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2026048-56-4
Record name 3-[3-(pyrrolidin-1-yl)propyl]-1,3-oxazolidin-2-one
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